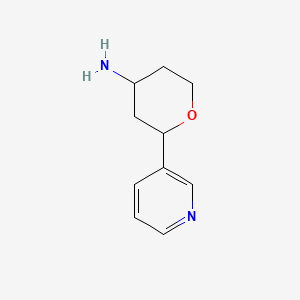

2-(吡啶-3-基)氧杂环-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Pyridin-3-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1343908-15-5. It has a molecular weight of 178.23 . The IUPAC name for this compound is 2-(3-pyridinyl)tetrahydro-2H-pyran-4-amine .

Molecular Structure Analysis

The InChI code for “2-(Pyridin-3-yl)oxan-4-amine” is 1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

“2-(Pyridin-3-yl)oxan-4-amine” is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.科学研究应用

- Synthesis : Researchers have efficiently synthesized novel pyridine derivatives using palladium-catalyzed Suzuki cross-coupling reactions. These derivatives include compounds 2a–2i and 4a–4i, obtained from 5-bromo-2-methylpyridin-3-amine and arylboronic acids. The synthesis yields moderate to good results .

- Quantum Mechanical Investigations : Density functional theory (DFT) studies were conducted on these pyridine derivatives. Researchers analyzed frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements. These insights help understand reaction pathways and identify potential chiral dopants for liquid crystals .

- Biological Activities : The synthesized pyridine derivatives were evaluated for anti-thrombolytic, biofilm inhibition, and haemolytic activities. Compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood .

- Some of the target compounds derived from 2-(Pyridin-3-yl)oxan-4-amine displayed better anti-fibrosis activity than Pirfenidone (PFD) and other reference compounds on HSC-T6 cells .

- After synthesizing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, researchers evaluated its derivatives toward a panel of protein kinases. The planar pyrido[3,4-g]quinazoline tricyclic structure showed promise in this context .

- An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes was achieved through direct Csp3-H oxidation with water. This method provides a mild approach for obtaining aromatic ketones .

Medicinal Chemistry

Anti-Fibrosis Activity

Protein Kinase Inhibition

Csp3-H Oxidation

安全和危害

作用机制

Target of Action

Compounds containing a pyridine scaffold have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents .

Mode of Action

Pyridine-containing compounds have been shown to exhibit cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

Pyridine-containing compounds have been associated with a variety of biochemical pathways due to their broad spectrum of medicinal applications .

Result of Action

Pyridine-containing compounds have been associated with cytotoxic properties against tumor cells .

Action Environment

The compound is stored at a temperature of 4 degrees celsius, which may influence its stability .

属性

IUPAC Name |

2-pyridin-3-yloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXJMZAFZYHREV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-yl)oxan-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2515417.png)

![N-(3,5-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2515423.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)

![7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2515429.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)